Diethyl [(methanesulfonyl)oxy]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(methanesulfonyl)oxy]propanedioate is an organic compound with the molecular formula C8H14O7S. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and methanesulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(methanesulfonyl)oxy]propanedioate can be synthesized through the reaction of diethyl malonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the substitution of the hydrogen atom in diethyl malonate with the methanesulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(methanesulfonyl)oxy]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl propanedioate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Diethyl malonate and methanesulfonic acid.
Reduction: Diethyl propanedioate.
Scientific Research Applications
Diethyl [(methanesulfonyl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of various esters and acids.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [(methanesulfonyl)oxy]propanedioate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the methanesulfonyl group.
Diethyl ethoxymethylenemalonate: Contains an ethoxymethylene group instead of methanesulfonyl.
Diethyl bromomalonate: Contains a bromine atom instead of methanesulfonyl.
Uniqueness
Diethyl [(methanesulfonyl)oxy]propanedioate is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions makes it versatile for different applications.
Properties
IUPAC Name |
diethyl 2-methylsulfonyloxypropanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7S/c1-4-13-7(9)6(8(10)14-5-2)15-16(3,11)12/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGVADXGXAGTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553689 |
Source
|
Record name | Diethyl [(methanesulfonyl)oxy]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88973-33-5 |
Source
|
Record name | Diethyl [(methanesulfonyl)oxy]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.